molecular formula C10H7ClO4 B14705528 Propanedioic acid, [(2-chlorophenyl)methylene]- CAS No. 20851-50-7

Propanedioic acid, [(2-chlorophenyl)methylene]-

Cat. No.: B14705528
CAS No.: 20851-50-7
M. Wt: 226.61 g/mol
InChI Key: AWICIAINVVRWQR-UHFFFAOYSA-N
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Description

Propanedioic acid, [(2-chlorophenyl)methylene]- is an organic compound with a unique structure that includes a propanedioic acid backbone and a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, [(2-chlorophenyl)methylene]- typically involves the reaction of malonic acid with 2-chlorobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde reacts with the active methylene group of malonic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(2-chlorophenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The 2-chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propanedioic acid, [(2-chlorophenyl)methylene]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which propanedioic acid, [(2-chlorophenyl)methylene]- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Malonic acid: A simpler analog without the 2-chlorophenyl group.

    Benzylidene malonic acid: Similar structure but with different substituents on the phenyl ring.

Uniqueness

Propanedioic acid, [(2-chlorophenyl)methylene]- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

20851-50-7

Molecular Formula

C10H7ClO4

Molecular Weight

226.61 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylidene]propanedioic acid

InChI

InChI=1S/C10H7ClO4/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15/h1-5H,(H,12,13)(H,14,15)

InChI Key

AWICIAINVVRWQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=O)O)C(=O)O)Cl

Origin of Product

United States

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